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The homologous histone acetyltransferases (HATs) p300 (E1A binding protein p300) and

CREB-binding protein (CBP) are critical transcriptional co-activators that play a pivotal role in a

multitude of cellular processes, including cell growth, differentiation, and apoptosis. Their

dysregulation is implicated in various diseases, particularly cancer, making them highly

attractive therapeutic targets. This guide provides an objective comparison of OHM1, a peptide-

based inhibitor, with other prominent small molecule inhibitors of p300/CBP, supported by

experimental data.

Mechanism of Action: A Tale of Two Targeting
Strategies
p300/CBP inhibitors can be broadly categorized based on their mechanism of action and the

specific domain they target. Small molecule inhibitors predominantly target either the catalytic

histone acetyltransferase (HAT) domain or the acetyl-lysine binding bromodomain. In contrast,

OHM1 employs a distinct strategy by targeting a protein-protein interaction domain.

OHM1: This peptide-based inhibitor is an analog of the C-terminal transactivation domain

(CTAD) of Hypoxia-Inducible Factor 1α (HIF-1α). OHM1 specifically targets the CH1 domain

(also known as TAZ1) of p300/CBP, thereby inhibiting the interaction between p300/CBP and

HIF-1α. This disruption prevents the recruitment of p300/CBP to hypoxia-responsive genes,

leading to the downregulation of their transcription.[1]
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HAT Domain Inhibitors (e.g., A-485): These small molecules are competitive inhibitors of the

enzyme's catalytic activity. A-485, for instance, competes with acetyl-CoA for the active site

of p300/CBP, thereby preventing the transfer of acetyl groups to histone and non-histone

protein substrates. This leads to a global reduction in histone acetylation, particularly at sites

like H3K27.

Bromodomain Inhibitors (e.g., CCS1477, GNE-272): The bromodomain is a "reader" module

that recognizes and binds to acetylated lysine residues on histones and other proteins. By

targeting the bromodomain, these inhibitors prevent the "tethering" of p300/CBP to chromatin

at specific gene loci, thereby disrupting the transcriptional activation of target genes.

Quantitative Comparison of p300/CBP Inhibitors
The following tables summarize the reported quantitative data for OHM1 and a selection of

well-characterized small molecule inhibitors of p300/CBP. This data highlights the differences in

their potency and binding affinity.

Table 1: Potency and Binding Affinity of p300/CBP Inhibitors
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Inhibitor
Target
Domain

Target(s) IC50 / Kd Assay Type
Reference(s
)

OHM1 CH1 (TAZ1) p300/CBP Kd: 0.53 µM Not Specified [1]

A-485 HAT p300 IC50: 9.8 nM TR-FRET

CBP IC50: 2.6 nM TR-FRET

CCS1477

(Inobrodib)

Bromodomai

n
p300 Kd: 1.3 nM

Surface

Plasmon

Resonance

CBP Kd: 1.7 nM

Surface

Plasmon

Resonance

GNE-272
Bromodomai

n
CBP

IC50: 0.02

µM
TR-FRET

p300
IC50: 0.03

µM
TR-FRET

Table 2: Cellular Activity of p300/CBP Inhibitors
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Inhibitor Cell Line Effect Concentration Reference(s)

OHM1 MDA-MB-231

Dose-dependent

reduction in HIF

promoter activity

1-20 µM [1]

A549

Down-regulation

of hypoxia-

inducible genes

10 µM [1]

A-485

Hematological

and Prostate

Cancer Cell

Lines

Selective

inhibition of

proliferation

Not Specified

CCS1477

(Inobrodib)

Multiple

Myeloma and

AML cell lines

Inhibition of cell

proliferation
GI50 < 100nM

GNE-272
Hematologic

cancer cell lines

Anti-proliferative

effect
Not Specified

Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams

have been generated using the DOT language for Graphviz.
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Caption: Key signaling pathways modulated by p300/CBP and points of intervention for

different inhibitor classes.
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Caption: A typical experimental workflow for the characterization and development of p300/CBP

inhibitors.

Experimental Protocols
A comprehensive evaluation of p300/CBP inhibitors relies on a suite of robust biochemical and

cellular assays. Below are detailed methodologies for key experiments.
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Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) HAT Assay
This assay is commonly used to measure the enzymatic activity of p300/CBP and the potency

of HAT domain inhibitors.

Principle: The assay measures the transfer of an acetyl group from acetyl-CoA to a

biotinylated histone peptide substrate. The acetylated peptide is then detected by a

europium-labeled anti-acetyl lysine antibody. When a ULight™-labeled streptavidin is added,

it binds to the biotinylated peptide, bringing the europium donor and ULight™ acceptor into

close proximity, resulting in a FRET signal.

Protocol:

Prepare a reaction mixture containing recombinant p300 or CBP enzyme, biotinylated

histone H3 peptide substrate, and the test inhibitor at various concentrations in an

appropriate assay buffer.

Initiate the reaction by adding acetyl-CoA.

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

Stop the reaction and add the detection mixture containing Eu-W1024 labeled anti-acetyl-

lysine antibody and ULight™-labeled streptavidin.

Incubate for 60 minutes at room temperature to allow for antibody binding.

Read the plate on a TR-FRET compatible reader, measuring the emission at both the

donor (615 nm) and acceptor (665 nm) wavelengths.

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the results

against inhibitor concentration to determine the IC50 value.

AlphaLISA Assay for Bromodomain Binding
This assay is used to quantify the binding of bromodomain inhibitors to the p300/CBP

bromodomain.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10833739?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle: The assay measures the interaction between a biotinylated acetylated histone

peptide and a GST-tagged p300/CBP bromodomain. Streptavidin-coated Donor beads bind

to the biotinylated peptide, and anti-GST-conjugated Acceptor beads bind to the GST-tagged

bromodomain. When the peptide and bromodomain interact, the beads are brought into

proximity, generating a chemiluminescent signal.

Protocol:

Add the GST-tagged p300/CBP bromodomain and the test inhibitor at various

concentrations to the wells of a 384-well plate.

Add the biotinylated acetylated histone H4 peptide.

Incubate at room temperature for 30 minutes.

Add a mixture of Streptavidin-Donor beads and anti-GST Acceptor beads.

Incubate in the dark at room temperature for 60 minutes.

Read the plate on an AlphaScreen-compatible plate reader.

Plot the signal against inhibitor concentration to determine the IC50 value.

Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
ChIP-seq is a powerful technique to assess the genome-wide effects of p300/CBP inhibitors on

histone acetylation and the chromatin occupancy of p300/CBP itself.

Principle: Cells are treated with the inhibitor, and then proteins are cross-linked to DNA. The

chromatin is sheared, and an antibody specific for a target (e.g., H3K27ac or p300) is used

to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and

sequenced to identify the genomic regions where the target protein was bound.

Protocol:
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Cell Treatment and Cross-linking: Treat cells with the p300/CBP inhibitor or vehicle control

for the desired time. Cross-link proteins to DNA by adding formaldehyde to a final

concentration of 1% and incubating for 10 minutes at room temperature. Quench the

reaction with glycine.

Chromatin Preparation: Harvest and lyse the cells. Sonicate the chromatin to obtain DNA

fragments of 200-500 bp.

Immunoprecipitation: Incubate the sheared chromatin overnight with an antibody specific

for the target protein (e.g., anti-H3K27ac or anti-p300) or a negative control IgG.

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-

protein-DNA complexes.

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to

remove non-specific binding.

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the

cross-links by incubating at 65°C overnight with Proteinase K.

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based

kit.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.

Data Analysis: Align the sequencing reads to the reference genome and perform peak

calling to identify regions of enrichment. Compare the results between inhibitor-treated

and control samples to identify differential binding or histone modification.

Conclusion
The landscape of p300/CBP inhibitors is rapidly evolving, offering a range of tools with distinct

mechanisms of action for researchers and drug developers. OHM1 presents a unique

approach by targeting a specific protein-protein interaction, offering a different modality for

modulating p300/CBP function compared to the more traditional small molecule inhibitors that

target the catalytic HAT or bromodomain. The choice of inhibitor will depend on the specific
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biological question being addressed and the desired therapeutic outcome. A thorough

understanding of their comparative potencies, cellular activities, and mechanisms of action, as

determined by the experimental protocols outlined in this guide, is crucial for the successful

application of these powerful molecules in both basic research and clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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